![molecular formula C11H14Cl2O B14515853 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene CAS No. 63559-27-3](/img/structure/B14515853.png)
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methoxy group and a chlorinated propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene typically involves the chlorination of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with 3-chloro-2-(chloromethyl)propene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.
Reduction: Products include alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dichloro-2-methylenepropane
- 2-Chloromethyl-3-chloropropene
- 2-Methylene-1,3-dichloropropane
Uniqueness
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is unique due to the presence of both a methoxy group and a chlorinated propyl chain on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63559-27-3 |
|---|---|
Formule moléculaire |
C11H14Cl2O |
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
1-[3-chloro-2-(chloromethyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6-8H2,1H3 |
Clé InChI |
LUVWMZUHJZORHE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14515770.png)

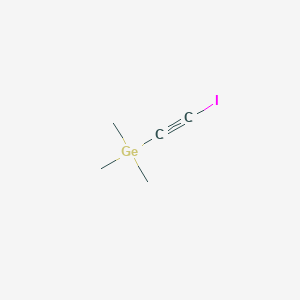
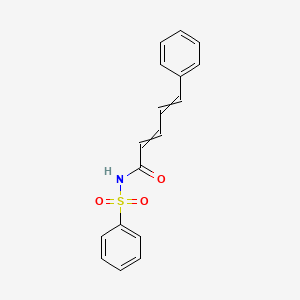
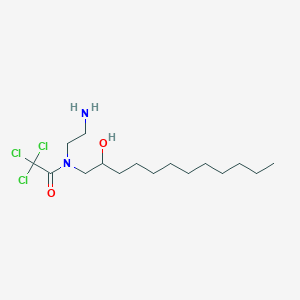
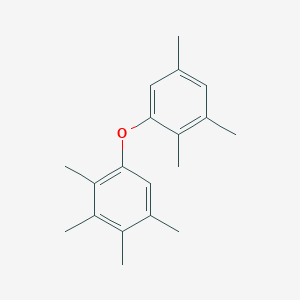
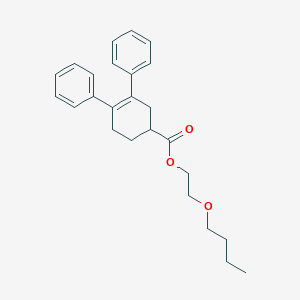
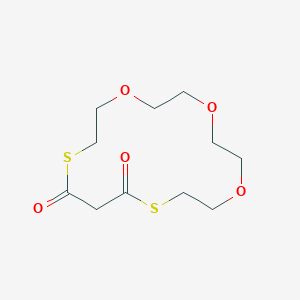
![N-{3-[Ethyl(2-methoxyethyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14515789.png)
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)

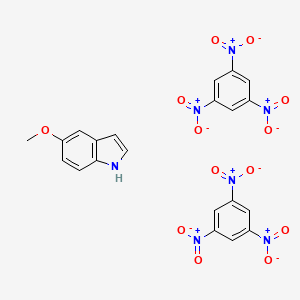
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
